(4-Bromobenzyl)hydrazine dihydrochloride

Protein binding thermodynamics Drug transport pharmacokinetics Hydrazone derivatives

Researchers requiring regioisomerically pure para-brominated benzylhydrazine for cross-coupling face limited supply. This dihydrochloride salt (CAS 1260812-19-8) delivers orthogonal Suzuki/Buchwald-Hartwig reactivity inaccessible to 4-Cl or 4-F analogs, with direct aqueous solubility eliminating pre-neutralization steps. • IDO inhibitor synthesis: 4-bromophenylhydrazinyl derivatives achieve IC₅₀ <100 nM; 30% tumor weight reduction in CT26 syngeneic murine models at 100 mg/kg oral BID. • Crystalline dihydrochloride ensures batch-to-batch reproducibility, long-term storage stability, and immediate use in aqueous hydrazone/heterocycle formation.

Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98
CAS No. 1260812-19-8
Cat. No. B2404801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromobenzyl)hydrazine dihydrochloride
CAS1260812-19-8
Molecular FormulaC7H11BrCl2N2
Molecular Weight273.98
Structural Identifiers
SMILESC1=CC(=CC=C1CNN)Br.Cl.Cl
InChIInChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
InChIKeyWLTFIVDFMPPUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromobenzyl)hydrazine Dihydrochloride: Structural & Procurement Specifications


(4-Bromobenzyl)hydrazine dihydrochloride (CAS 1260812-19-8) is a para-brominated benzylhydrazine derivative supplied as the dihydrochloride salt, with molecular formula C₇H₁₁BrCl₂N₂ and molecular weight 273.99 g/mol . The compound features a hydrazine functional group (-NH-NH₂) linked via a methylene bridge to a 4-bromophenyl moiety, distinguishing it from its 3-bromo regioisomer (CAS 1349715-79-2) and the direct-ring-attached isomer 4-bromophenylhydrazine hydrochloride (CAS 622-88-8) [1]. This specific connectivity pattern positions the bromine atom for participation in transition-metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, while the hydrazine moiety enables heterocycle formation and hydrazone derivatization [1].

(4-Bromobenzyl)hydrazine Dihydrochloride: Why Analogs Are Not Interchangeable


Benzylhydrazine derivatives bearing different 4-position substituents (e.g., -Cl, -F, -CH₃, -H) or varying salt forms exhibit measurably distinct physicochemical and biological properties that preclude simple interchange in research or synthetic workflows. The para-bromine substitution in (4-bromobenzyl)hydrazine dihydrochloride imparts specific electronic effects, atomic radius characteristics (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å), and unique cross-coupling reactivity that are not recapitulated by the chloro-, fluoro-, or unsubstituted benzyl analogs . Thermodynamic binding studies of bromine-substituted hydrazone derivatives to human serum albumin (HSA) demonstrate that bromine incorporation alters protein-ligand interaction energetics compared to unsubstituted analogs, with bromine substitution producing a binding constant of 10⁵ L·mol⁻¹ [1]. Additionally, the dihydrochloride salt form confers distinct solubility and storage stability profiles versus the free base (CAS 45811-94-7) or alternative salt forms, directly impacting experimental reproducibility in biological assay systems [2].

(4-Bromobenzyl)hydrazine Dihydrochloride: Comparative Evidence


Enhanced HSA Binding by Bromine Substitution

The bromine-substituted hydrazone derivative N′-(4-bromobenzylidene)-2-hydroxybenzohydrazide (BBH), which contains the 4-bromobenzylidene pharmacophore, exhibits a binding constant of 10⁵ L·mol⁻¹ to human serum albumin (HSA) [1]. This represents a measurable increase in binding strength relative to its unsubstituted benzylidene analog (BH), which lacks the bromine atom. The binding process is primarily enthalpy-driven and occurs at site I of HSA via hydrogen bonding and van der Waals interactions [1]. While this study evaluated the hydrazone derivative rather than the hydrazine free base, the 4-bromobenzylidene pharmacophore directly informs the binding behavior of the target compound's bromophenyl group in protein interaction contexts.

Protein binding thermodynamics Drug transport pharmacokinetics Hydrazone derivatives

In Vivo Tumor Reduction by 4-Bromophenylhydrazinyl Derivatives

The 4-bromophenylhydrazinyl benzenesulfonylphenylurea compound class, which incorporates the 4-bromophenylhydrazinyl core substructure related to the target compound, demonstrated a 30% reduction in tumor weight in a murine CT26 syngeneic model on day 18 following oral administration of 100 mg/kg twice daily [1]. In vitro, this compound class exhibited indoleamine 2,3-dioxygenase (IDO) inhibition with an IC₅₀ value within 100 nM [1]. The 4-bromophenyl substitution pattern is essential for this activity profile, distinguishing this pharmacophore from non-brominated or alternatively substituted phenylhydrazine derivatives evaluated in the same high-throughput screening campaign that identified the sulfonylhydrazide core structure [1].

IDO inhibition Immuno-oncology Tumor immunotherapy

Unique Cross-Coupling Reactivity via Para-Bromine

The 4-bromobenzyl moiety in (4-bromobenzyl)hydrazine dihydrochloride provides a reactive handle for transition-metal-catalyzed cross-coupling reactions including Suzuki and Buchwald-Hartwig couplings [1]. Bromine's reactivity as an aryl halide leaving group in palladium-catalyzed couplings is intermediate between the more reactive iodide (which may be too labile for selective transformations) and the less reactive chloride (which requires harsher conditions or specialized catalysts). The para-bromine position further permits site-selective derivatization without interference from the hydrazine functional group. By contrast, the 4-chloro analog requires more forcing reaction conditions, the 4-fluoro analog is essentially inert to cross-coupling under standard conditions, and the unsubstituted benzyl analog lacks this derivatization handle entirely .

Cross-coupling chemistry Suzuki coupling Buchwald-Hartwig coupling

Dihydrochloride Salt: Stability and Handling Advantage

(4-Bromobenzyl)hydrazine dihydrochloride (CAS 1260812-19-8, MW 273.99) is supplied as the dihydrochloride salt, which demonstrates stability under recommended storage conditions (tightly closed container in a dry, cool, and well-ventilated place) [1]. In contrast, the free base form 4-bromobenzylhydrazine (CAS 45811-94-7, MW 201.06) requires storage in inert atmosphere and protection from light [2]. The dihydrochloride salt exhibits improved aqueous solubility relative to the free base due to ionic character, facilitating direct use in aqueous biological assay buffers without the need for organic co-solvents. This salt-form differentiation is critical for reproducibility in dose-response studies and high-throughput screening campaigns where consistent compound solubilization is essential.

Compound stability Storage conditions Salt-form optimization

Para vs. Meta Bromine: Crystal Packing Differences

(4-Bromobenzyl)hydrazine dihydrochloride (CAS 1260812-19-8) and its 3-bromo regioisomer (CAS 1349715-79-2) represent distinct chemical entities with differentiated CAS registry numbers and physical properties . Crystallographic studies of structurally related bromobenzylidene hydrazine derivatives reveal that the 4-bromo (para) and 3-bromo (meta) substitution patterns produce isomorphous crystal structures with distinct supramolecular organization patterns [1]. Specifically, the 4-Cl and 4-Br compounds share isomorphous crystal packing, as do the 3-Cl and 3-Br compounds, but the 4-substituted series exhibits different intermolecular interaction networks compared to the 3-substituted series, governed by predominant patterns of halogen bonding and π-stacking [1]. This regioisomer-dependent packing behavior directly impacts solid-state stability and dissolution properties.

Regioisomer specificity Structure-activity relationships Crystal engineering

(4-Bromobenzyl)hydrazine Dihydrochloride: Application Scenarios


IDO Inhibitor Synthesis for Antitumor Agents

Use (4-bromobenzyl)hydrazine dihydrochloride as a core building block for constructing 4-bromophenylhydrazinyl-containing compounds targeting indoleamine 2,3-dioxygenase (IDO). Research demonstrates that derivatives containing the 4-bromophenylhydrazinyl pharmacophore achieve IDO inhibition with IC₅₀ values within 100 nM and produce 30% tumor weight reduction in CT26 syngeneic murine models at 100 mg/kg oral BID dosing [1]. The dihydrochloride salt form facilitates direct use in aqueous reaction media for hydrazone formation and heterocycle synthesis without requiring pre-neutralization steps.

Cross-Coupling Library Synthesis Building Block

Employ (4-bromobenzyl)hydrazine dihydrochloride in palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions to generate diverse compound libraries for structure-activity relationship (SAR) exploration [1]. The para-bromine substituent provides a reactive handle for introducing aryl, heteroaryl, or amine diversity at the benzyl position while preserving the hydrazine functional group for subsequent hydrazone or heterocycle formation. This orthogonal reactivity profile is not achievable with the 4-chloro analog (which requires harsher coupling conditions) or the 4-fluoro analog (which is inert to standard Pd-catalyzed cross-coupling).

Protein Binding and Drug Distribution Studies

Utilize (4-bromobenzyl)hydrazine dihydrochloride-derived hydrazones as probes for investigating bromine substitution effects on serum albumin binding thermodynamics. Studies with N′-(4-bromobenzylidene)-2-hydroxybenzohydrazide demonstrate that the 4-bromobenzylidene moiety produces a binding constant of 10⁵ L·mol⁻¹ to human serum albumin, forming a more stable complex than the unsubstituted benzylidene analog via enthalpy-driven site I binding [1]. This makes the compound valuable for structure-thermodynamic relationship studies and for calibrating computational models of halogen-protein interactions.

Regioisomer-Dependent Crystal Packing Studies

Apply (4-bromobenzyl)hydrazine dihydrochloride in comparative crystallographic investigations of regioisomer effects on supramolecular architecture. Crystallographic evidence from related bromobenzylidene derivatives establishes that 4-bromo (para) and 3-bromo (meta) regioisomers produce distinct intermolecular packing networks with different halogen bonding and π-stacking patterns [1]. The dihydrochloride salt form provides crystalline material suitable for single-crystal X-ray diffraction studies, enabling fundamental research into halogen-dependent crystal engineering principles.

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